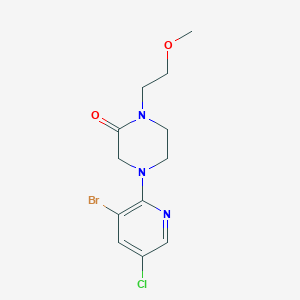
4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. The compound has gained significant interest in scientific research due to its potential application in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is not fully understood. However, studies have shown that the compound interacts with specific targets in cells, leading to its biological activity. For example, it has been shown to interact with the serotonin receptor, leading to its agonistic activity.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one exhibits significant biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one in lab experiments is its high purity and stability. The compound is easily synthesized and can be obtained in good yield. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one. One direction is the development of more potent and selective agonists for specific serotonin receptors. Another direction is the exploration of the compound's potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential as a scaffold for the development of other novel drugs can also be explored.
Conclusion
In conclusion, 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential application in drug discovery and development. The compound has shown promising anti-cancer, anti-inflammatory, and anti-microbial activities, and can be used as a scaffold for the development of novel drugs. Further research is needed to fully understand the compound's mechanism of action and explore its potential in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one involves the reaction of 3-bromo-5-chloropyridine-2-carboxylic acid with 1-(2-methoxyethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one has shown potential in scientific research as a scaffold for the development of novel drugs. The compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a ligand for the development of selective serotonin receptor agonists.
Propiedades
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O2/c1-19-5-4-16-2-3-17(8-11(16)18)12-10(13)6-9(14)7-15-12/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBGCTVREWCEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)